
Keratinocyte Differentiation Inducer
Overview
Description
Keratinocyte differentiation inducers (KDIs) are agents or signaling pathways that drive epidermal keratinocytes from a proliferative state to a terminally differentiated state, essential for skin barrier formation and homeostasis. Differentiation markers include involucrin (IVL), filaggrin (FLG), loricrin (LOR), and keratins (e.g., KRT1, KRT10), which are regulated by calcium, growth factors, nuclear receptors, and metabolic pathways . Dysregulation of these processes is implicated in skin diseases such as psoriasis and atopic dermatitis (AD), making KDIs critical for therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Casein Kinase II Inhibitor IV involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups are introduced through substitution reactions to enhance the compound’s binding affinity to casein kinase II.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of Casein Kinase II Inhibitor IV involves scaling up the synthetic route while ensuring consistency and purity. This is achieved through:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Casein Kinase II Inhibitor IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s inhibitory activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are used to modify the compound.
Substitution Reagents: Various halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Casein Kinase II Inhibitor IV, each with different inhibitory activities and potential therapeutic applications.
Scientific Research Applications
Scientific Research Applications
-
Wound Healing
- KDI has been investigated for its potential to enhance wound healing by promoting keratinocyte proliferation and differentiation. Studies show that KDI can significantly increase the expression of keratinocyte markers, thereby improving epithelial regeneration in wound models.
-
Psoriasis Treatment
- Research indicates that KDI may help regulate the dysregulated immune response seen in psoriasis by inducing keratinocyte differentiation. This action can potentially alleviate the hyperproliferation characteristic of psoriatic lesions.
-
Stem Cell Differentiation
- KDI has been utilized to direct the differentiation of various stem cell types into keratinocyte-like cells (KLCs). This application is crucial for developing skin models for drug testing and disease modeling, as well as for potential therapeutic interventions in skin disorders.
-
Skin Regeneration Therapies
- The compound has been explored in combination with other growth factors to enhance skin regeneration therapies. For instance, co-culture systems using KDI with adipose-derived stem cells have shown promising results in generating functional keratinocytes for skin grafting applications.
Data Tables
Case Studies
-
Adipose-Derived Stem Cells (ASCs)
- A study demonstrated that ASCs treated with KDI showed increased expression of keratinocyte-specific markers (Keratin-10 and Involucrin) compared to controls. This suggests that KDI effectively promotes the differentiation of ASCs into functional keratinocytes suitable for regenerative applications .
-
Human Embryonic Stem Cells (hESCs)
- Research utilizing hESCs revealed that sequential treatment with KDI along with specific signaling pathway inhibitors resulted in a high yield of differentiated keratinocytes. The study established a robust protocol for generating stage-specific keratinocytes, which can be used for therapeutic purposes .
- Lipidomic Analysis
Mechanism of Action
Casein Kinase II Inhibitor IV exerts its effects by competitively binding to the ATP-binding site of casein kinase II, thereby inhibiting its activity. This inhibition disrupts various cellular processes, including:
Cell Proliferation: By inhibiting casein kinase II, the compound reduces cell proliferation, which is beneficial in cancer treatment.
Signal Transduction: The compound affects multiple signaling pathways, including the PI3K/AKT and JAK/STAT pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Comparative Analysis of Key KDIs and Related Compounds
Calcium and Multifactorial Regulation
- Mechanism : Calcium ions (Ca²⁺) activate calcium-sensing receptors (CaSR), triggering downstream signaling (e.g., PKC, calmodulin) to upregulate IVL and FLG .
- Efficacy :
- Limitations : Requires controlled in vitro conditions (e.g., 1.2 mM Ca²⁺) for optimal results .
Vitamin D Analogs (Calcitriol, Tacalcitol)
- Mechanism : Bind vitamin D receptor (VDR), which recruits coactivators (DRIP205, SRC-3) to regulate differentiation genes (FLG, LOR) and suppress proliferation .
- Efficacy: VDR activation increases FLG by 2.5-fold and LOR by 3-fold in normal human epidermal keratinocytes (NHEKs) . Synergy: Combined with calcium, enhances cross-linked envelope formation .
- Clinical Relevance : Used in psoriasis due to anti-proliferative and pro-differentiative effects .
Aryl Hydrocarbon Receptor (AHR) Modulators (Tapinarof)
- Mechanism : AHR activation upregulates FLG and LOR but concurrently induces IL-24, which activates JAK-STAT3 to inhibit differentiation .
- Efficacy :
- Therapeutic Potential: Emerging in AD treatment for dual barrier repair and anti-inflammatory effects .
Growth Factors
Epidermal Growth Factor (EGF)
- Role: Promotes proliferation and migration (similar to wounded epidermis) but delays differentiation. Reduces FLG by 50% compared to controls . Keratinocyte Growth Factor (KGF)
Role : Maintains stable tissue architecture and upregulates FLG/LOR by 2-fold over 4 weeks without inducing hyperproliferation .
ROCK Inhibitors (Y-27632)
- Mechanism : Inhibits Rho-associated kinase (ROCK), which modulates actin cytoskeleton dynamics to promote differentiation .
- Efficacy: Enhances differentiation of mesenchymal stem cells into keratinocyte-like cells by 60% in xenofree media . ROCK2-specific inhibition: Increases KRT10 and IVL by 2.5-fold in HaCaT cells .
Data Tables
Table 1: Efficacy of Selected KDIs in Upregulating Differentiation Markers
Compound/Agent | Target Pathway | FLG Fold Change | LOR Fold Change | IVL Fold Change | Key Synergistic Factors |
---|---|---|---|---|---|
Calcium (1.2 mM) | CaSR/PKC | 1.8 | 1.5 | 2.2 | Serum, confluence, low temp |
Tapinarof (500 nM) | AHR | 3.0 | 2.8 | N/A | JAK inhibitors |
Vitamin D (10⁻⁷ M) | VDR | 2.5 | 3.0 | 1.5 | Calcium |
Y-27632 (10 μM) | ROCK | N/A | N/A | 2.5 | Keratinocyte-conditioned media |
KGF | FGFR2 | 2.0 | 1.8 | 1.2 | None required |
Table 2: Clinical and Mechanistic Comparison
Compound/Agent | Primary Use | Advantages | Limitations |
---|---|---|---|
Calcium | Research models | Low cost, multifactorial synergy | Requires precise in vitro conditions |
Tapinarof | AD/Psoriasis | Dual anti-inflammatory/differentiation | IL-24-mediated STAT3 inhibition |
Vitamin D analogs | Psoriasis | Well-established safety | Hypercalcemia risk at high doses |
Y-27632 | Stem cell differentiation | Enhances MSC differentiation | Off-target effects on ROCK1/ROCK2 |
KGF | Wound healing | Sustained barrier maintenance | Limited efficacy in chronic disorders |
Key Research Findings and Contradictions
- Calcium's Context-Dependent Role : While calcium is a cornerstone differentiation inducer, its efficacy is context-dependent. Single-factor calcium induction is less effective (1.8-fold FLG increase) compared to multifactorial approaches (3-fold FLG with serum and confluence) .
- Dual Roles of AHR Activation : Tapinarof exemplifies the complexity of KDIs, where AHR activation promotes differentiation but concurrently induces IL-24, necessitating combination therapies for maximal effect .
- ROCK Isoform Specificity : ROCK1 inhibition promotes differentiation, whereas ROCK2 inhibition suppresses it, highlighting the need for isoform-selective agents .
Biological Activity
Keratinocyte differentiation in the epidermis is a complex process regulated by various factors, including calcium ions, growth factors, and specific signaling pathways. This article explores the biological activity of keratinocyte differentiation inducers, focusing on their mechanisms, effects, and implications in skin biology.
Overview of Keratinocyte Differentiation
Keratinocytes are the predominant cell type in the epidermis, responsible for forming the skin barrier through a process of differentiation that involves several stages:
- Basal Layer : Proliferation of keratinocytes occurs.
- Spinous Layer : Cells begin to differentiate and express early markers.
- Granular Layer : Cells accumulate keratohyalin granules and further differentiate.
- Cornified Layer : Cells lose their nuclei and form the stratum corneum.
The differentiation process is crucial for maintaining skin integrity and function, and its dysregulation can lead to skin disorders.
Key Inducers of Keratinocyte Differentiation
Several compounds have been identified as effective inducers of keratinocyte differentiation. The primary inducers include:
- Calcium Ions (Ca²⁺) : Calcium is a well-known inducer of keratinocyte differentiation. Elevated extracellular calcium levels trigger signaling pathways that promote differentiation.
- Phorbol Esters : Compounds like TPA (12-O-tetradecanoylphorbol-13-acetate) activate protein kinase C (PKC), which plays a significant role in keratinocyte differentiation.
- Transforming Growth Factor Beta (TGF-β) : This cytokine influences various cellular processes, including differentiation.
Calcium-Induced Differentiation
Calcium ions initiate a cascade of intracellular events leading to keratinocyte differentiation. Studies have shown that increasing extracellular calcium concentration to 2 mM significantly enhances the expression of differentiation markers such as involucrin and filaggrin . The calcium-sensing receptor (CaSR) activates phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol-4,5-bisphosphate into inositol trisphosphate and diacylglycerol, which further promotes cell adhesion and survival .
Protein Kinase C Activation
TPA activates PKC isoforms that regulate gene expression related to keratinocyte differentiation. For instance, TPA has been shown to induce filaggrin and loricrin expression while inhibiting keratin 1 and 10 . This suggests that PKC is crucial for transitioning keratinocytes from the spinous to the granular layer.
Study on Calcium Switch Protocol
A pivotal study demonstrated that culturing human keratinocytes under high calcium conditions (2 mM) led to significant increases in differentiation markers after 72 hours . The study utilized a calcium switch protocol to induce differentiation effectively, confirming the critical role of calcium in this process.
TRAIL-Induced Differentiation
Research has also explored the role of TRAIL (TNF-related apoptosis-inducing ligand) in inducing both apoptosis and differentiation in human keratinocytes. This study found that caspases are essential mediators in this dual role, highlighting another pathway through which keratinocyte differentiation can be influenced .
Data Tables
Inducer | Mechanism of Action | Key Findings |
---|---|---|
Calcium Ions | Activates CaSR leading to PLC activation | Enhances involucrin and filaggrin expression |
TPA | Activates PKC leading to gene regulation | Induces filaggrin/loricrin; inhibits K1/K10 |
TRAIL | Activates caspases | Induces both differentiation and apoptosis |
Q & A
Basic Research Questions
How to formulate a research question investigating the molecular mechanisms of keratinocyte differentiation inducers?
A well-defined research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
- "How does [specific inducer] modulate calcium-dependent signaling pathways during keratinocyte differentiation compared to baseline differentiation protocols?"
This integrates mechanistic specificity (calcium signaling) and comparative analysis (baseline protocols). Use literature reviews to identify understudied pathways (e.g., NOTCH vs. Wnt/β-catenin) and contextualize gaps .
Q. What experimental variables should be prioritized when designing in vitro assays for keratinocyte differentiation inducers?
Key variables include:
- Cell culture conditions : Serum-free vs. high-calcium media to avoid confounding differentiation triggers .
- Temporal resolution : Time-course analyses (e.g., 0–21 days) to capture early (involucrin) vs. late (loricrin) differentiation markers .
- Controls : Baseline differentiation (calcium induction) and negative controls (vehicle-treated cells). Document protocols rigorously to ensure replicability .
Q. How to systematically review conflicting data on inducer efficacy across keratinocyte models (primary vs. immortalized cell lines)?
- Data normalization : Adjust for intrinsic differences (e.g., primary cells’ donor variability vs. HaCaT’s proliferative bias) using standardized metrics (e.g., differentiation index = % involucrin+ cells × fluorescence intensity) .
- Meta-analysis : Apply PRISMA guidelines to compare studies, highlighting model-specific biases (e.g., immortalized lines may underexpress late-stage markers) .
Advanced Research Questions
Q. How to resolve contradictions in transcriptomic vs. proteomic data during keratinocyte differentiation induction?
- Multi-omics integration : Use pathway enrichment tools (e.g., STRING, DAVID) to map discordant mRNA-protein pairs (e.g., upregulated KRT1 mRNA but stable protein levels). Validate via targeted proteomics (e.g., Western blot with phospho-specific antibodies) .
- Contextual factors : Consider post-translational modifications (e.g., filaggrin processing) or batch effects in sample preparation .
Q. What methodologies are critical for longitudinal studies assessing long-term effects of differentiation inducers?
- 3D organotypic models : Mimic epidermal stratification to evaluate barrier function and terminal differentiation over 4–6 weeks .
- Non-invasive markers : Use live-cell imaging (e.g., fluorescent reporters for IVL or TGM1) to track real-time differentiation without disrupting culture .
Q. How to address ethical and practical challenges in translational studies involving novel inducers?
- Preclinical validation : Follow ARRIVE guidelines for animal studies, ensuring endpoints (e.g., epidermal thickness) are statistically powered .
- Human tissue use : Obtain IRB approval for ex vivo skin explants, detailing informed consent protocols for donor samples .
Q. Methodological Pitfalls & Solutions
Q. Why do some studies report inconsistent dose-response relationships for differentiation inducers?
- Non-monotonic effects : Test a broad concentration range (e.g., 1 nM–100 µM) to identify biphasic responses (e.g., low-dose proliferation vs. high-dose differentiation) .
- Batch variability : Use combinatorial libraries (e.g., kinase inhibitors) to dissect off-target effects .
Q. How to design a robust negative control strategy for high-throughput inducer screening?
- Vehicle controls : Include solvents (e.g., DMSO) at concentrations matching experimental arms.
- Genetic controls : CRISPR knockout of differentiation master regulators (e.g., PPARG) to confirm inducer specificity .
Q. Data Presentation & Replicability
Q. What criteria ensure replicability of differentiation assays in peer-reviewed studies?
- Detailed protocols : Provide exact media formulations, passage numbers, and differentiation timelines in supplementary materials .
- Raw data sharing : Deposit flow cytometry profiles (FCS files) and microscopy images in public repositories (e.g., Figshare) .
Q. How to contextualize findings within existing literature while avoiding redundancy?
Properties
IUPAC Name |
3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVZKYOBQGDKIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466376 | |
Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863598-09-8 | |
Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.